molecular formula C15H14O3 B12559148 Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester CAS No. 190188-27-3

Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester

Cat. No.: B12559148
CAS No.: 190188-27-3
M. Wt: 242.27 g/mol
InChI Key: ORGSSPLLJXROKU-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester, also known as benzyl salicylate, is an organic compound with the molecular formula C14H12O3. It is a colorless to pale yellow liquid with a pleasant, sweet floral aroma. This compound is commonly used in the fragrance and cosmetic industries due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester is typically synthesized through the esterification of salicylic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:

Salicylic acid+Benzyl alcoholAcid catalystBenzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester+Water\text{Salicylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Salicylic acid+Benzyl alcoholAcid catalyst​Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where salicylic acid and benzyl alcohol are mixed with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to salicylic acid and benzyl alcohol in the presence of an acid or base.

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Hydrolysis: Salicylic acid and benzyl alcohol.

    Oxidation: Benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in topical formulations due to its soothing properties.

    Industry: Widely used in the fragrance and cosmetic industries as a fixative and fragrance ingredient.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester involves its interaction with biological membranes and proteins. It can disrupt microbial cell membranes, leading to cell lysis and death. The compound may also inhibit certain enzymes involved in microbial metabolism, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid: A precursor to benzoic acid, 2-hydroxy-4-methyl-, phenylmethyl ester, known for its use in acne treatment.

    Benzyl alcohol: Another precursor, used as a solvent and preservative.

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

Uniqueness

This compound is unique due to its combination of aromatic properties and antimicrobial activity. Its pleasant aroma makes it valuable in the fragrance industry, while its antimicrobial properties make it useful in cosmetic and medicinal applications.

Properties

CAS No.

190188-27-3

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

benzyl 2-hydroxy-4-methylbenzoate

InChI

InChI=1S/C15H14O3/c1-11-7-8-13(14(16)9-11)15(17)18-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3

InChI Key

ORGSSPLLJXROKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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